

# Bisphenol C synthesis from o-cresol and acetone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Bisphenol C**

Cat. No.: **B080822**

[Get Quote](#)

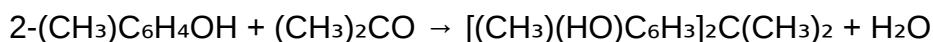
An In-depth Technical Guide to the Synthesis of **Bisphenol C** from o-Cresol and Acetone

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the synthesis of **Bisphenol C** (BPC), chemically known as 2,2-bis(4-hydroxy-3-methylphenyl)propane, through the acid-catalyzed condensation of ortho-cresol (o-cresol) and acetone. This document delineates the underlying reaction mechanism, provides a detailed experimental protocol, outlines purification techniques, and describes analytical methods for the characterization of the final product. The synthesis of bisphenols is a cornerstone of polymer chemistry, and a thorough understanding of this process is crucial for researchers in materials science and drug development.<sup>[1][2]</sup> This guide is intended to serve as a practical resource for laboratory-scale synthesis and analysis of **Bisphenol C**.

## Introduction to Bisphenol C


Bisphenols are a class of chemical compounds possessing two hydroxyphenyl groups.<sup>[2]</sup> The most well-known member of this family is Bisphenol A (BPA), a key monomer in the production of polycarbonate plastics and epoxy resins.<sup>[3][4]</sup> **Bisphenol C** is a structural analogue of BPA, derived from the reaction of o-cresol with acetone.<sup>[2]</sup> The methyl groups ortho to the hydroxyl functionalities in BPC influence its physical and chemical properties, including its reactivity, solubility, and biological activity, making it a compound of interest for various applications,

including the synthesis of specialized polymers and as a reference standard in analytical chemistry.

## The Synthesis of Bisphenol C: A Mechanistic Perspective

The synthesis of **Bisphenol C** from o-cresol and acetone is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction.<sup>[5][6]</sup> The reaction proceeds in several key steps, initiated by the protonation of acetone by a strong acid catalyst.

Reaction Scheme:



The protonated acetone forms a carbocation, which acts as the electrophile. This electrophile is then attacked by the electron-rich aromatic ring of o-cresol. The hydroxyl group of o-cresol is an activating group, directing the substitution to the ortho and para positions. Due to steric hindrance from the methyl group at the ortho position, the para position is favored for substitution. Following the initial substitution, a second o-cresol molecule reacts in a similar fashion to yield the final **Bisphenol C** product.

## Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the acid-catalyzed synthesis of **Bisphenol C**.

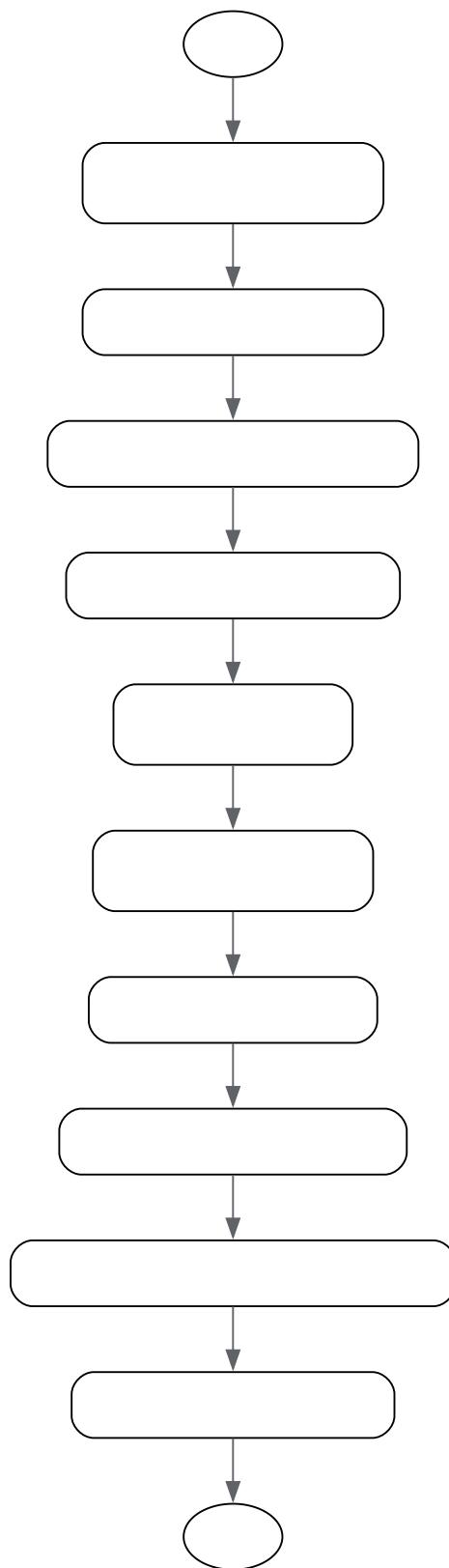
Caption: Acid-catalyzed electrophilic aromatic substitution mechanism for **Bisphenol C** synthesis.

## Experimental Protocol for the Synthesis of Bisphenol C

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of **Bisphenol C**.

## Reagents and Materials

| Reagent/Material         | Formula                         | Molar Mass (g/mol) | Quantity         | Notes                                                                                                                   |
|--------------------------|---------------------------------|--------------------|------------------|-------------------------------------------------------------------------------------------------------------------------|
| o-Cresol                 | C <sub>7</sub> H <sub>8</sub> O | 108.14             | 21.6 g (0.2 mol) | Corrosive and toxic. Handle with care. <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> |
| Acetone                  | C <sub>3</sub> H <sub>6</sub> O | 58.08              | 5.8 g (0.1 mol)  | Highly flammable. <a href="#">[11]</a>                                                                                  |
| Sulfuric Acid (conc.)    | H <sub>2</sub> SO <sub>4</sub>  | 98.08              | 2 mL             | Strong acid catalyst. Corrosive.                                                                                        |
| Toluene                  | C <sub>7</sub> H <sub>8</sub>   | 92.14              | 100 mL           | Solvent.                                                                                                                |
| Sodium Bicarbonate       | NaHCO <sub>3</sub>              | 84.01              | As needed        | For neutralization.                                                                                                     |
| Anhydrous Sodium Sulfate | Na <sub>2</sub> SO <sub>4</sub> | 142.04             | As needed        | Drying agent.                                                                                                           |
| Deionized Water          | H <sub>2</sub> O                | 18.02              | As needed        | For washing.                                                                                                            |


## Equipment

- 250 mL three-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Thermometer
- Separatory funnel

- Büchner funnel and filter flask
- Rotary evaporator

## Experimental Workflow

The following diagram outlines the workflow for the synthesis and purification of **Bisphenol C**.

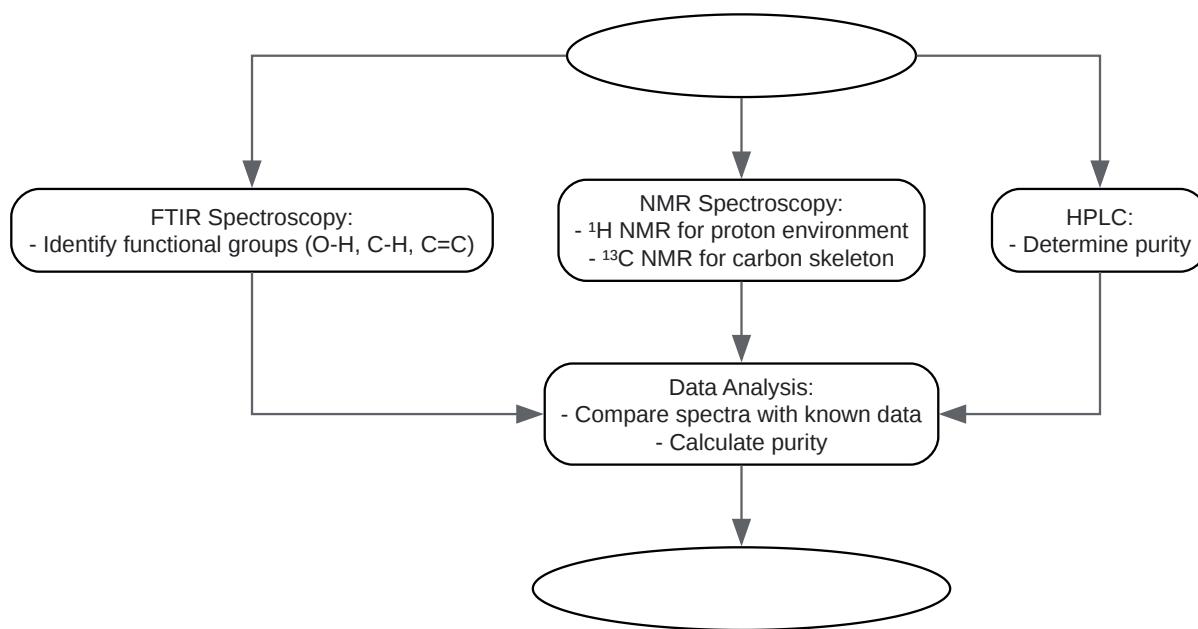
[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification of **Bisphenol C**.

## Step-by-Step Procedure

- Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve 21.6 g (0.2 mol) of o-cresol in 100 mL of toluene. Cool the mixture to 0-5 °C in an ice bath.
- Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the o-cresol solution. Maintain the temperature below 10 °C during the addition.
- Acetone Addition: Add 5.8 g (0.1 mol) of acetone to the dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes. Ensure the temperature remains below 10 °C.
- Reaction: After the addition of acetone is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours.
- Work-up: After 24 hours, quench the reaction by slowly adding 100 mL of cold deionized water. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it twice with 100 mL portions of deionized water.
- Drying: Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude **Bisphenol C**.
- Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of toluene and hexane, to obtain pure **Bisphenol C** crystals.[12]

## Safety Precautions


- This experiment should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9][10]

- o-Cresol is toxic and corrosive and can cause severe skin burns and eye damage.[7][8][9][10] Avoid inhalation and skin contact.
- Acetone is a highly flammable liquid.[11] Keep away from open flames and other ignition sources.
- Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.

## Characterization of Bisphenol C

The identity and purity of the synthesized **Bisphenol C** can be confirmed using various analytical techniques.

## Analytical Workflow



[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of **Bisphenol C**.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the **Bisphenol C** molecule.

| Functional Group | Wavenumber (cm <sup>-1</sup> ) | Description                                     |
|------------------|--------------------------------|-------------------------------------------------|
| O-H (hydroxyl)   | 3200-3600                      | Broad peak indicating hydrogen bonding.[13][14] |
| C-H (aromatic)   | 3000-3100                      | Stretching vibrations.                          |
| C-H (aliphatic)  | 2850-3000                      | Stretching vibrations of methyl groups.         |
| C=C (aromatic)   | 1500-1600                      | Ring stretching vibrations.                     |
| C-O (phenol)     | 1200-1300                      | Stretching vibrations.                          |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for elucidating the precise structure of the synthesized compound.

Expected <sup>1</sup>H NMR Chemical Shifts (in CDCl<sub>3</sub>):

| Proton                            | Chemical Shift (ppm) | Multiplicity | Integration |
|-----------------------------------|----------------------|--------------|-------------|
| -OH                               | ~4.5-5.5             | Singlet      | 2H          |
| Aromatic-H                        | ~6.5-7.0             | Multiplet    | 6H          |
| -CH <sub>3</sub> (on ring)        | ~2.2                 | Singlet      | 6H          |
| -C(CH <sub>3</sub> ) <sub>2</sub> | ~1.6                 | Singlet      | 6H          |

Expected <sup>13</sup>C NMR Chemical Shifts (in CDCl<sub>3</sub>):

| Carbon                            | Chemical Shift (ppm) |
|-----------------------------------|----------------------|
| C-OH                              | ~150-155             |
| Aromatic C                        | ~115-145             |
| C-CH <sub>3</sub> (on ring)       | ~125-130             |
| C(CH <sub>3</sub> ) <sub>2</sub>  | ~42                  |
| -CH <sub>3</sub> (on ring)        | ~16                  |
| -C(CH <sub>3</sub> ) <sub>2</sub> | ~31                  |

Note: The exact chemical shifts may vary depending on the solvent and concentration.[\[15\]](#)[\[16\]](#)  
[\[17\]](#)

## High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the purity of the synthesized **Bisphenol C**. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically employed. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.[\[18\]](#)

## Conclusion

This technical guide has provided a comprehensive framework for the synthesis, purification, and characterization of **Bisphenol C** from o-cresol and acetone. By following the detailed experimental protocol and utilizing the described analytical techniques, researchers can confidently prepare and validate this important chemical compound. The principles and methodologies outlined herein are fundamental to the broader field of organic synthesis and polymer chemistry.

## References

- o-Cresol in acetone. (2025). Google AI Search Grounding API.
- Baker, W., & Besly, D. M. (1939). Condensation products of phenols and ketones. Part IV. o-Cresol with acetone. *Journal of the Chemical Society (Resumed)*, 1421. DOI: [10.1039/JR9390001421](https://doi.org/10.1039/JR9390001421).
- Catalytic synthesis of benign bisphenols. (n.d.). DiVA portal.

- Process for purifying a bisphenol. (n.d.). European Patent Office - EP 0675097 A1.
- Method for producing **bisphenol** catalysts and bisphenols. (n.d.). US Patent US6884894B2.
- **Bisphenol C** synthesis. (n.d.). ChemicalBook.
- Bisphenol-C is the strongest bifunctional ER $\alpha$ -agonist and ER $\beta$ -antagonist due to magnified halogen bonding. (2021). PubMed Central.
- Process for the synthesis of bisphenol. (n.d.). US Patent US7132575B2.
- Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids. (2023). RSC Publishing.
- BPA Manufacturing Plant. (n.d.). Tsukishima Kikai Co., Ltd..
- Fourier transform infrared (FTIR) spectra of bisphenol-based epoxy and... (n.d.). ResearchGate.
- SAFETY DATA SHEET - o-Cresol. (2025). TCI Chemicals.
- $^{13}\text{C}$  NMR spectrum of BPA recovered. (n.d.). ResearchGate.
- High-Sensitivity Analysis of **Bisphenol C** in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS). (2025). Benchchem.
- Application Notes and Protocols for the Extraction of **Bisphenol C** from Environmental Matrices. (2025). Benchchem.
- Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives. (2024). IntechOpen. DOI: 10.5772/intechopen.113043.
- Process for manufacture of bisphenol. (n.d.). European Patent Office - EP 0812815 A2.
- o-Cresol - SAFETY DATA SHEET. (2024). Penta chemicals.
- Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. (n.d.). ARC Journals.
- Bisphenol. (n.d.). Wikipedia.
- Process for the production of a bisphenol. (n.d.). Google Patents.
- Catalytic Synthesis and Purification of Bisphenol S by the Products of Converted Disodium Naphthalenedisulfonate. (2017). Chinese Journal of Applied Chemistry.
- Development of an analytical method based on derivatisation solid-phase microextraction combined with gas chromatography-mass spectrometry for the determination of bisphenol analogues in environmental waters. (n.d.). PubMed.
- Analyzing Bisphenol Analogues with UHPLC-MS/MS. (2024). LCGC International.
- Bisphenol A. (n.d.). Wikipedia.
- Bisphenol A(80-05-7)  $^{13}\text{C}$  NMR spectrum. (n.d.). ChemicalBook.
- o-Cresol - SAFETY DATA SHEET. (2025). Fisher Scientific.
- Separation and Analysis of **Bisphenol** Compounds in Consumer Receipt Papers. (n.d.). Waters.
- Process for the synthesis of bisphenol. (n.d.). Google Patents.

- Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis. (n.d.). Optica Publishing Group.
- CRESOLS (mixed isomers) HAZARD SUMMARY. (n.d.). NJ.gov.
- BPA synthesis reaction with phenol-acetone condensation. (n.d.). ResearchGate.
- New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 2. Polymer Synthesis and Characterisation. (n.d.). Scite.ai.
- Bisphenol A diglycidyl ether - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. (2021). PMC - NIH.
- BPA synthesis reaction with phenol-acetone condensation. (n.d.). ResearchGate.
- Spectroscopic analysis of poly(bisphenol A carbonate) using high resolution 13C and 1H NMR. (2025). ResearchGate.
- Carbon-13 NMR study of the conformation and dynamics of bisphenol A polycarbonate. (n.d.). American Chemical Society.
- The result of FTIR analysis Bisphenol-A-Polycarbonate (BPA) compounds. (n.d.). ResearchGate.
- FT-IR spectra of bisphenol-A based novolac resins (a) I a ; (b) I b and (c) I c. (n.d.). ResearchGate.
- The Aldol Condensation. (n.d.). Magritek.
- Phenol. (n.d.). Wikipedia.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [arcjournals.org](http://arcjournals.org) [arcjournals.org]
- 2. Bisphenol - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 3. BPA Manufacturing Plant | Tsukishima Kikai Co., Ltd. [[tsukishimakikai.co.jp](http://tsukishimakikai.co.jp)]
- 4. Bisphenol A - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 5. [diva-portal.org](http://diva-portal.org) [diva-portal.org]

- 6. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. nj.gov [nj.gov]
- 11. static.yntc.org.cn [static.yntc.org.cn]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis [opg.optica.org]
- 15. researchgate.net [researchgate.net]
- 16. Bisphenol A(80-05-7) 13C NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. waters.com [waters.com]
- To cite this document: BenchChem. [Bisphenol C synthesis from o-cresol and acetone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080822#bisphenol-c-synthesis-from-o-cresol-and-acetone\]](https://www.benchchem.com/product/b080822#bisphenol-c-synthesis-from-o-cresol-and-acetone)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)